Acide 1-isopropyl-3-méthyl-1H-pyrazole-5-carboxylique

Vue d'ensemble

Description

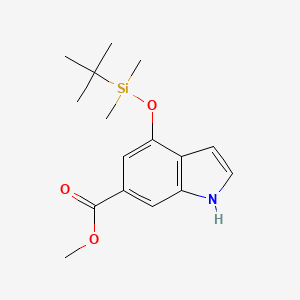

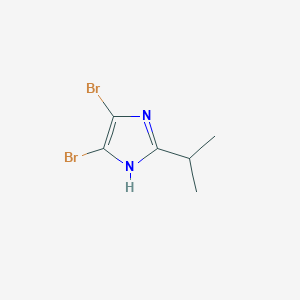

The compound of interest, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, is a derivative of pyrazole carboxylic acid. Pyrazole derivatives are known for their biological importance and have been the subject of various synthetic studies. These compounds often exhibit a range of biological activities and are used in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various methods. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was synthesized using ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Another study reported the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives through a one-pot, four-component condensation in an ionic liquid, which resulted in excellent yields and had minimal environmental impact .

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acid derivatives can be complex and is often determined using spectroscopic methods and single-crystal X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using NMR, FT-IR spectroscopy, and X-ray diffraction, revealing its crystallization in the monoclinic system . Similarly, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was confirmed by single-crystal X-ray analysis, which also highlighted the importance of weak C-H...A interactions in the crystal packing .

Chemical Reactions Analysis

Pyrazole carboxylic acid derivatives can undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, and a different product was formed when the reaction was carried out with a base in benzene . The reactivity of these compounds allows for the synthesis of a wide range of derivatives, which can be tailored for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acid derivatives are influenced by their molecular structure. The experimental FT-IR and NMR chemical shifts of these compounds are often compared with theoretical calculations to gain insights into their properties. For example, density functional theory (DFT) was used to optimize the geometry and calculate NMR shielding constants for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Additionally, the HOMO-LUMO energy levels were studied to understand the electronic transitions within the molecule.

Applications De Recherche Scientifique

Inhibition de la D-Aminoacide Oxydase (DAO)

Ce composé agit comme un inhibiteur puissant et sélectif de la DAO, une enzyme qui catalyse l'oxydation des D-aminoacides . En inhibant la DAO, il peut protéger les cellules du stress oxydatif induit par la D-sérine, qui est impliquée dans les maladies neurodégénératives .

Applications Analgésiques

Il a été démontré qu'il prévient la douleur tonique induite par le formol, suggérant son utilisation potentielle comme analgésique . Cette application pourrait être particulièrement utile dans le développement de nouvelles thérapies de gestion de la douleur.

Modulation des Systèmes de Neurotransmetteurs

L'inhibition de la DAO affecte les niveaux de D-sérine, un co-agoniste du récepteur NMDA . Cette modulation des systèmes de neurotransmetteurs pourrait avoir des implications pour le traitement des troubles psychiatriques.

Orientations Futures

The future directions for “1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid” and other pyrazole derivatives are likely to involve further exploration of their synthesis methods and biological activities. Given their wide range of pharmacological activities, these compounds may have potential applications in the development of new therapeutic agents .

Mécanisme D'action

Target of Action

The primary target of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is the D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of DAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, the D-amino acids . This inhibition disrupts the normal function of DAO, leading to a decrease in the oxidation of D-amino acids .

Biochemical Pathways

The inhibition of DAO by 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid affects the metabolism of D-amino acids . Under normal conditions, DAO plays a crucial role in the catabolism of D-amino acids, particularly D-serine, which is a co-agonist of the NMDA receptor and is involved in neurotransmission . By inhibiting DAO, this compound can increase the levels of D-serine, potentially influencing NMDA receptor-mediated neurotransmission .

Result of Action

The inhibition of DAO by 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid can lead to an increase in the levels of D-serine . This can potentially enhance NMDA receptor-mediated neurotransmission, which could have various effects on neurological function . Additionally, this compound has been shown to protect DAO cells from oxidative stress induced by D-serine .

Propriétés

IUPAC Name |

5-methyl-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)4-6(3)9-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZHMOQAPWTGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)